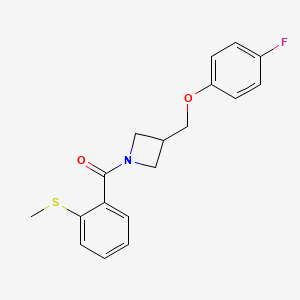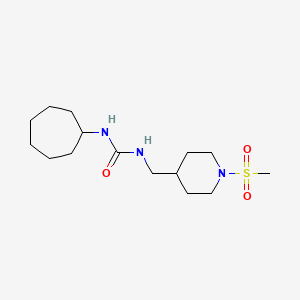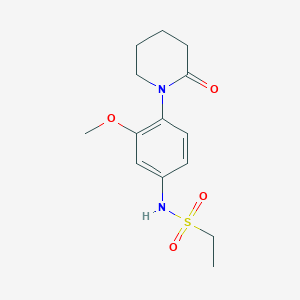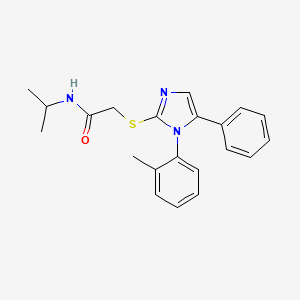![molecular formula C19H26N2O5 B2492337 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 899730-69-9](/img/structure/B2492337.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide is a compound of interest due to its significant biological activities and potential applications in various fields of chemistry and pharmacology. Its synthesis, molecular structure, and properties are pivotal for understanding its functionality and potential applications.
Synthesis Analysis
The synthesis of derivatives similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide involves combining different heterocyclic rings with a flexible amine chain. These processes have yielded novel compounds with promising biological activities, such as selective 5-HT1A receptor agonists, showcasing the versatility of the spiro-compound framework (Franchini et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class typically features a spiro skeleton with significant bioactive potential. The precise structure involves a 1,4-dioxaspiro[4.5]decan framework, which plays a crucial role in the compound's interactions and properties. For instance, the crystal structure of related spiro-compounds has been determined, revealing configurations that are essential for their biological activity and chemical properties (Wang et al., 2011).
Chemical Reactions and Properties
Spiro compounds like N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide undergo various chemical reactions, contributing to their broad spectrum of biological activities. These reactions include acylation, cyclization, and interaction with different ligands to form complexes, significantly impacting their chemical behavior and potential applications (Canpolat & Kaya, 2004).
Applications De Recherche Scientifique
1. Potential for Neuroprotection and Pain Control
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide derivatives have shown potential in neuroprotective activity and pain control. A derivative, identified as compound 15, demonstrated potent antinociceptive activity in a mouse formalin test, suggesting its utility in pain management strategies (Franchini et al., 2017).
2. Affinity and Functional Activity at Receptors
Compounds structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide have been evaluated for their binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. Some derivatives showed promise as α1 receptor antagonists, while others behaved as potent 5-HT1AR agonists (Franchini et al., 2014).
3. Antihypertensive Activity
Derivatives of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide have been studied for their antihypertensive effects. Some compounds, notably those substituted at the 4 position, exhibited significant activity as antihypertensive agents in spontaneous hypertensive rats (Caroon et al., 1981).
4. Metal Complex Formation and Characterization
Research has been conducted on the synthesis and characterization of metal complexes involving N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide derivatives. These studies are significant in the field of coordination chemistry and may have implications in various industrial and pharmaceutical applications (Canpolat & Kaya, 2004).
5. Potential as a Biolubricant
There has been research into the synthesis of novel compounds from N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide, exploring their potential as biolubricants. This research is pivotal in developing sustainable and environmentally friendly lubricants (Kurniawan et al., 2017).
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-2-24-15-8-6-14(7-9-15)21-18(23)17(22)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWGOPQHXYPMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)
![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)



![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)


![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)


![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)